molecular formula C15H15BrN4O B10904442 2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide

2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide

Cat. No.: B10904442
M. Wt: 347.21 g/mol
InChI Key: ORFNPPVKEDFAJH-VCHYOVAHSA-N
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Description

2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromoaniline group and a pyridylmethylene moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide typically involves a multi-step process. The initial step often includes the bromination of aniline to form 3-bromoaniline. This is followed by the condensation of 3-bromoaniline with propanohydrazide under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H15BrN4O/c1-11(19-14-4-2-3-13(16)9-14)15(21)20-18-10-12-5-7-17-8-6-12/h2-11,19H,1H3,(H,20,21)/b18-10+

InChI Key

ORFNPPVKEDFAJH-VCHYOVAHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=NC=C1)NC2=CC(=CC=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC=NC=C1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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